molecular formula C13H25N3O B1395767 N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide CAS No. 92031-42-0

N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide

Cat. No. B1395767
CAS RN: 92031-42-0
M. Wt: 239.36 g/mol
InChI Key: XSEBOVUALKGFKV-UHFFFAOYSA-N
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Description

“N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Piper Species in Traditional and Pharmacological Use

Research highlights the extensive traditional and pharmacological applications of Piper species, which include Piper longum and Piper chaba. These plants are known for their analgesic, anti-diarrheal, immunostimulant, anti-inflammatory, anti-microbial, anti-cancer, and various other therapeutic properties. The studies underscore the need for bridging the gap between traditional knowledge and pharmacological evidence to promote further translational research in this field (Yadav, Krishnan, & Vohora, 2020), (Islam et al., 2020).

Piper Sarmentosum Roxb: Traditional Uses and Pharmacological Activities

The Piper sarmentosum Roxb. is a traditional medicinal plant with extensive applications in traditional medicine for the treatment of various diseases. The plant's extracts and compounds exhibit anti-inflammatory, antineoplastic, and antipyretic activities, among others. Research supports the traditional use of Piper sarmentosum and highlights the importance of exploring its pharmacodynamic constituents for quality control and understanding its action mechanisms (Sun et al., 2020), (Hussain et al., 2012).

Role of Piper Species in Nutrition and Health

Studies on Piper species, including Piper guineense, highlight their role in healthcare beyond their primary use as culinary spices. These spices have been validated for their ethnomedical uses and are increasingly being researched for their potential health benefits, such as their anticancer, anti-inflammatory, and antimicrobial properties (Ogbunugafor, Ugochukwu, & Kyrian-Ogbonna, 2017).

Piperine's Role in Healthcare

Piperine, a bioactive compound derived from Piper nigrum and Piper longum, exhibits promising anti-TB activity, especially when combined with antimicrobials. It acts as an efflux pump inhibitor and plays a crucial role as an adjunct in the treatment of tuberculosis. This suggests the significance of piperine in enhancing the efficacy of standard antimicrobial treatments (Hegeto et al., 2019).

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of future exploration .

properties

IUPAC Name

N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c17-13(12-4-6-14-7-5-12)15-8-11-16-9-2-1-3-10-16/h12,14H,1-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBOVUALKGFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(piperidin-1-yl)ethyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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